![molecular formula C9H5N3S B1302430 4-(1,2,3-Thiadiazol-4-yl)benzonitrile CAS No. 82894-99-3](/img/structure/B1302430.png)
4-(1,2,3-Thiadiazol-4-yl)benzonitrile
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzonitrile, also known as 4-TBN, is a synthetic organic compound belonging to the class of thiadiazoles. It is a colorless, crystalline solid with a molecular weight of 181.2 g/mol. It is insoluble in water and has a melting point of 140°C. 4-TBN is used in the synthesis of various organic compounds such as 1,2,3-thiadiazole derivatives, 1,2,3-triazole derivatives, and 1,2,3-thiazole derivatives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Photovoltaic Materials
Compounds with a 1,2,3-thiadiazole core, like “4-(1,2,3-Thiadiazol-4-yl)benzonitrile”, can be used as precursors in the synthesis of various photovoltaic materials . These materials are used in devices that convert light energy, usually from the Sun, into electrical energy.
Antitumor Agents
1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic effects on multiple human cancer cell lines, including chronic myelogenous leukemia . These compounds could potentially be developed into effective antitumor agents.
Antimicrobial Agents
1,3,4-thiadiazole compounds have shown promising results as antimicrobial agents . They have been found to be effective against a variety of bacterial and fungal strains, making them potential candidates for the development of new antimicrobial drugs .
Antidiabetic Agents
1,3,4-thiadiazole compounds have also been studied for their potential antidiabetic properties . They could potentially be used in the treatment of diabetes, a chronic disease that affects millions of people worldwide.
Anti-inflammatory Agents
1,3,4-thiadiazole compounds have shown potential as anti-inflammatory agents . Inflammation is a key factor in many diseases, so these compounds could potentially be used in the treatment of conditions associated with inflammation.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors .
Mode of Action
It is known that the compound can interact with its targets, leading to changes in their function . The presence of the thiadiazole ring, which exhibits electron-accepting properties, may play a role in these interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
4-(thiadiazol-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLQDXFKXGCNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372303 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
CAS RN |
82894-99-3 | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82894-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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